molecular formula C19H14Cl2N2O2 B2792189 1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946244-86-6

1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2792189
CAS No.: 946244-86-6
M. Wt: 373.23
InChI Key: JPJKBMSXEBAVDS-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14Cl2N2O2 and its molecular weight is 373.23. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJKBMSXEBAVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological activities, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile and other reagents under reflux conditions. The general procedure is outlined as follows:

  • Reagents :
    • 3,5-cyclohexanedione (10 mmol)
    • 2,4-dichlorobenzaldehyde (10 mmol)
    • Malononitrile (10 mmol)
    • 4-(dimethylamino)pyridine (DMAP) (1 mmol)
    • Ethanol (100 mL)
  • Procedure :
    • Combine all reagents in ethanol and reflux for 2–3 hours.
    • Cool the mixture to room temperature.
    • Filter the precipitate and wash with ice-cooled water and ethanol.
    • Dry under vacuum to obtain the final product .

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate inhibitory effects on various cancer cell lines.

Case Study: Anticancer Activity on HT29 and DU145 Cell Lines

  • Method : The MTT assay was employed to evaluate cell viability.
  • Results : The compound showed a dose-dependent inhibition of cell growth in both human colon cancer (HT29) and prostate cancer (DU145) cell lines. The IC50 values were comparable to those of known anticancer agents .
Cell Line IC50 Value (µM) Reference Compound
HT2915Olmitinib
DU14512Olmitinib

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have suggested that the compound interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. Binding affinity studies indicated a strong interaction between the compound and EGFR, which is essential for tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. Variations in substituents on the benzyl and dichlorophenyl moieties significantly influence its potency.

Substituent Effect on Activity
Benzyl groupEnhances lipophilicity and binding
Dichlorophenyl groupIncreases inhibitory potency

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